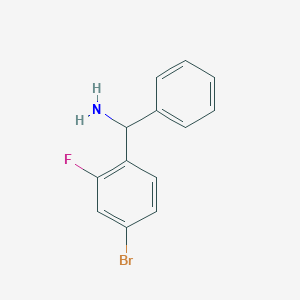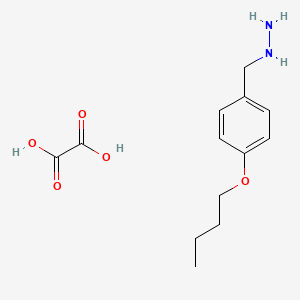
Hydrazine, (p-butoxybenzyl)-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the reaction between p-butoxybenzylhydrazine and oxalic acid. The reaction proceeds as follows:
(4-butoxybenzyl)hydrazine+Oxalic acid→(4-butoxybenzyl)hydrazine ethanedioate
Reaction Conditions:: The reaction typically occurs under mild conditions, with the reactants dissolved in a suitable solvent (such as water or ethanol). Heating or refluxing the mixture facilitates the formation of the oxalate salt.
Industrial Production Methods:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a basis for understanding the compound’s formation.
Chemical Reactions Analysis
Types of Reactions:: Hydrazine, (p-butoxybenzyl)-, oxalate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other derivatives.
Reduction: Reduction of the oxalate salt yields the parent hydrazine compound.
Substitution: The hydrazine group can undergo nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation (using palladium on carbon) can reduce the oxalate salt.
Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to hydrazone derivatives, while reduction yields the parent hydrazine.
Scientific Research Applications
Hydrazine, (p-butoxybenzyl)-, oxalate finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: For studying hydrazine derivatives’ effects on biological systems.
Medicine: Investigating potential therapeutic properties.
Industry: In the development of specialty chemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets, including enzymes or receptors. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its p-butoxybenzylhydrazine moiety. Similar compounds include methylhydrazine and other hydrazine derivatives.
Properties
CAS No. |
75333-05-0 |
|---|---|
Molecular Formula |
C13H20N2O5 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(4-butoxyphenyl)methylhydrazine;oxalic acid |
InChI |
InChI=1S/C11H18N2O.C2H2O4/c1-2-3-8-14-11-6-4-10(5-7-11)9-13-12;3-1(4)2(5)6/h4-7,13H,2-3,8-9,12H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
KMOYLUOYSGKILR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
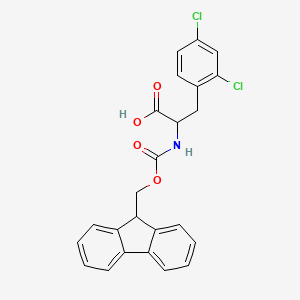
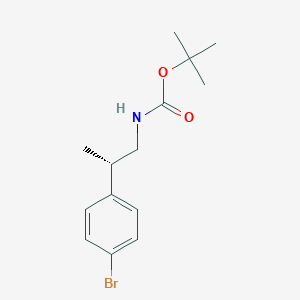
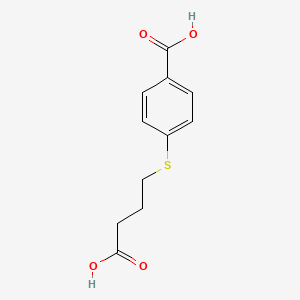
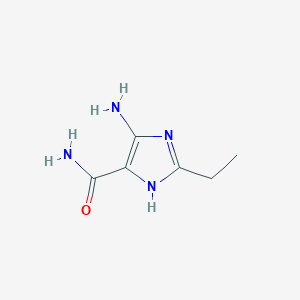
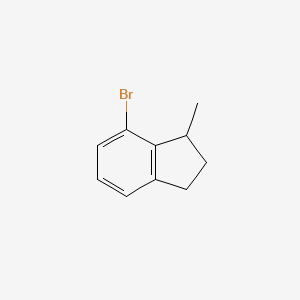
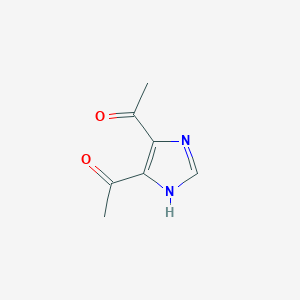
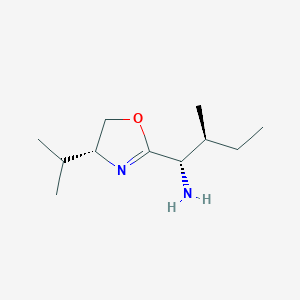
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)


![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)

